2-(3,4-Dimethylphenyl)propanal
Description
Contextualization within Aromatic Aldehyde Chemistry
Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group (-CHO) directly attached to an aromatic ring. fiveable.me This structural feature imparts a unique combination of properties and reactivity. The aldehyde group is known for its polarity and susceptibility to nucleophilic addition reactions, while the aromatic ring provides stability through electron delocalization. numberanalytics.comwikipedia.org
The reactivity of the carbonyl group in aromatic aldehydes is influenced by the electronic effects of the aromatic ring. numberanalytics.com They are generally more stable than their aliphatic counterparts due to the conjugation between the aromatic ring and the carbonyl group. numberanalytics.com Common reactions of aromatic aldehydes include the Cannizzaro reaction, Perkin condensation, and Benzoin condensation. chemicalnote.com Spectroscopic identification of aldehydes is often achieved through IR spectroscopy, which shows a characteristic strong C=O stretching band around 1700 cm⁻¹, and ¹H NMR spectroscopy, where the aldehyde proton appears in the distinctive δ 9.5-10 region. wikipedia.org
Significance of Dimethylphenyl Moieties in Chemical Science
In various fields of chemical science, including medicinal chemistry and materials science, the inclusion of a dimethylphenyl moiety is a common strategy to fine-tune the properties of a molecule. acs.orgacs.org For instance, the substitution pattern on the phenyl ring can direct the course of electrophilic aromatic substitution reactions and alter the electronic nature of the ring, thereby affecting the reactivity of attached functional groups. chemicalnote.com The use of xylene derivatives as starting materials is also prevalent in the synthesis of various organic compounds. researchgate.netgoogle.com
Scope and Research Objectives for 2-(3,4-Dimethylphenyl)propanal Investigations
Research into this compound and related substituted phenylpropanals is often driven by the quest for new molecules with specific applications, particularly in the fragrance and flavor industries. nih.gov Compounds like 2,2-dimethyl-3-(3-methylphenyl)propanal (B6590445) are known for their floral and fresh green scents. asianpubs.org Investigations may aim to synthesize novel derivatives and evaluate their odor characteristics.
The objectives of such research can be multifaceted:
Synthesis and Characterization: Developing efficient synthetic routes to produce the target molecule and its analogs. asianpubs.org This includes the detailed characterization of the products using modern analytical techniques.
Structure-Property Relationships: Understanding how the substitution pattern on the aromatic ring influences the physical and sensory properties of the compound.
Intermediate for Further Synthesis: Utilizing the compound as a building block for the creation of more complex molecules, such as heterocyclic compounds or other specialty chemicals. researchgate.netgoogle.com
Physicochemical Properties of Related Aldehydes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Odor |
| Propanal | C₃H₆O | 58.08 | 46-50 | Pungent, fruity |
| 3-Phenylpropanal | C₉H₁₀O | 134.17 | 205-207 | Floral, hyacinth |
| 2,2-Dimethylpropanal | C₅H₁₀O | 86.13 | 74-75 | --- |
Data sourced from various chemical databases and may vary slightly based on the source. nih.govwikipedia.orgnist.gov
Spectroscopic Data for Aldehydes
| Spectroscopic Method | Key Signature | Typical Range/Value |
| IR Spectroscopy | C=O Stretch | ~1700 cm⁻¹ |
| ¹H NMR Spectroscopy | Aldehyde Proton (CHO) | δ 9.5-10 ppm |
This table presents general spectroscopic features for the aldehyde functional group. wikipedia.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)propanal |
InChI |
InChI=1S/C11H14O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-7,10H,1-3H3 |
InChI Key |
NDBYYXUPCHLAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 3,4 Dimethylphenyl Propanal and Analogous Structures
Direct Synthesis Approaches
Direct synthesis strategies offer a more straightforward route to the target molecule, often involving fewer steps.
A common approach involves the alkylation of a suitable aromatic precursor. This can be achieved through a two-step process starting with the bromination of o-xylene (B151617) (1,2-dimethylbenzene). The bromination of o-xylene can yield a mixture of isomers, including 3,4-dimethyl-bromobenzene and 2,3-dimethyl-bromobenzene. google.com To achieve a high ratio of the desired 3,4-dimethyl-bromobenzene, the reaction can be carried out in complete darkness at low temperatures (between -10°C and -70°C) in the presence of a catalyst. google.com The resulting 4-bromo-1,2-dimethylbenzene is a versatile intermediate for further functionalization. chemimpex.com
Following bromination, an alkylation step introduces the propanal side chain. One method involves the reaction of the corresponding benzyl (B1604629) halide with isobutyraldehyde (B47883) in the presence of a base and a phase-transfer catalyst. asianpubs.org This general procedure has been successfully applied to synthesize various 2,2-dimethyl-3-arylpropanals. asianpubs.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |
| Substituted Alkylaromatics | Paraformaldehyde, HBr/Acetic Acid | - | Bromomethylated Product | - |
| Bromomethylated Product | Isobutyraldehyde | NaOH, Tetrabutylammonium (B224687) Bromide | 2,2-Dimethyl-3-arylpropanal | Moderate |
This table summarizes a general two-step process for synthesizing 2,2-dimethyl-3-arylpropanals, which are analogs of 2-(3,4-Dimethylphenyl)propanal.
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases. researchgate.netcrdeepjournal.orgnumberanalytics.com This methodology is particularly useful for alkylation reactions, where an aqueous-soluble nucleophile needs to react with an organic-soluble substrate. crdeepjournal.org In the synthesis of arylpropanal derivatives, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide), transports the enolate of an aldehyde (like isobutyraldehyde) from the aqueous phase to the organic phase containing the arylmethyl halide. asianpubs.orgtaylorandfrancis.com This enhances the reaction rate and yield under milder conditions. biomedres.us The use of PTC can improve the efficiency and selectivity of the reaction, making it a valuable tool in green chemistry. numberanalytics.com
| Catalyst Type | Example | Role in Synthesis |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide | Facilitates the transfer of the aldehyde enolate to the organic phase for alkylation. asianpubs.orgtaylorandfrancis.com |
| Supported Phase-Transfer Catalyst | - | Allows for easy recovery and reuse of the catalyst, suitable for industrial applications. biomedres.us |
This table highlights the role of phase-transfer catalysts in the synthesis of arylpropanal derivatives.
Acid-catalyzed rearrangement reactions provide an alternative pathway to 2-arylpropanals. A notable example is the Pinacol rearrangement, which involves the acid-catalyzed transformation of a 1,2-diol into a ketone or aldehyde. libretexts.org A similar rearrangement can be applied to prepare 2-(dimethylphenyl)propanaldehydes from certain tricyclic alcohols in the presence of an acidic catalyst like sulfuric acid. google.com Another relevant transformation is the Wolff rearrangement, which converts acyl carbenes into ketenes and is a key step in the Arndt-Eistert reaction for chain elongation of carboxylic acids. msu.edu These rearrangement reactions can be powerful tools for constructing complex molecular architectures from simpler precursors. libretexts.org
Indirect and Derivative Synthesis Pathways
Indirect methods involve the synthesis of a precursor molecule that is subsequently converted to the desired propanal.
Reductive amination is a versatile method for converting aldehydes and ketones into amines. wikipedia.orglibretexts.org This two-step process involves the initial formation of an imine or enamine, followed by its reduction to an amine. libretexts.orgmasterorganicchemistry.com While this reaction is primarily used for amine synthesis, the reverse reaction or related transformations can be conceptually considered for the synthesis of aldehydes from amines, although this is less common. More directly, derivatives of this compound, such as the corresponding amines, can be synthesized via this route. For instance, the reductive amination of a ketone with an appropriate amine can lead to the formation of a new C-N bond. masterorganicchemistry.com Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option that is effective for a wide range of substrates. nih.gov This method is compatible with various functional groups, including acid-sensitive ones. nih.gov
| Carbonyl Compound | Amine | Reducing Agent | Product |
| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Triacetoxyborohydride | Amine |
This table outlines the general components of a reductive amination reaction, a process used to synthesize amine derivatives of propanals.
Hydroformylation, also known as the oxo process, is a fundamental industrial reaction that converts alkenes into aldehydes by adding a formyl group and a hydrogen atom across the double bond. wikipedia.org The hydroformylation of substituted styrenes, such as 3,4-dimethylstyrene, presents a direct route to 2-arylpropanals. researchgate.netresearchgate.net This reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. wikipedia.orgepa.gov A key challenge in the hydroformylation of styrenes is controlling the regioselectivity, as both the branched (2-arylpropanal) and linear (3-arylpropanal) isomers can be formed. nih.gov The choice of ligands on the metal catalyst plays a crucial role in determining the product distribution. acs.orgacs.org For instance, certain phosphine (B1218219) ligands can favor the formation of the linear aldehyde, while other ligand systems can lead to a high preference for the branched, chiral aldehyde. nih.govnih.gov
| Alkene | Catalyst System | Product(s) | Key Consideration |
| Substituted Styrene (B11656) | Rhodium or Cobalt complex with phosphine ligands | Branched and Linear Aldehydes | Regioselectivity (branched vs. linear product) is controlled by the ligand. nih.gov |
This table illustrates the hydroformylation of substituted styrenes as a method to produce arylpropanals.
Utility as an Intermediate in Complex Molecule Construction
The chemical structure of this compound, featuring a reactive aldehyde group and a substituted aromatic ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic systems. Research has demonstrated its role as a precursor in multi-step synthetic sequences.
One notable application involves the use of related structures, such as 2-(3,4-Dimethylphenyl-3-(3,4-dichloro or 3,4-dimethyl)benzoyl)propanoic acids, which are derived from Friedel-Crafts reactions involving precursors like 3-aroylprop-2-enoic acids and o-xylene. researchgate.netwikipedia.org These propanoic acid derivatives serve as key starting materials for the construction of various heterocyclic compounds. For instance, treatment of these intermediates with hydrazine (B178648) (N₂H₄) in boiling ethanol (B145695) leads to the formation of pyridazinone derivatives. researchgate.netwikipedia.org The pyridazinone core is a significant scaffold in medicinal chemistry.
Furthermore, these propanoic acid intermediates can be converted into other important heterocyclic systems. The strategic manipulation of the functional groups allows for the synthesis of triazolopyridazines, oxazinones, and furanones. researchgate.netwikipedia.org The versatility of the 2-(3,4-dimethylphenyl) moiety in these reactions underscores its importance as a foundational element for building a diverse range of complex chemical entities with potential biological activities.
Advanced Synthetic Approaches
Modern organic synthesis continually seeks methods that are not only efficient but also highly selective and environmentally benign. The preparation of this compound and its analogs is increasingly influenced by advanced strategies that offer precise control over molecular architecture and adhere to the principles of green chemistry.
Enantioselective Synthesis Strategies
The synthesis of a specific enantiomer of a chiral molecule like this compound is crucial, especially in the pharmaceutical and fragrance industries where stereochemistry dictates biological activity and sensory properties. Enantioselective synthesis is achieved by employing chiral auxiliaries—chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. numberanalytics.combath.ac.uk
A well-established method involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. numberanalytics.comnih.gov In a typical sequence, the oxazolidinone is acylated with a propanoyl group, and the resulting imide is then subjected to a diastereoselective alkylation at the α-carbon with a 3,4-dimethylbenzyl halide. The chiral auxiliary sterically guides the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary releases the enantiomerically enriched this compound or its corresponding acid/alcohol derivative. numberanalytics.com
Another powerful class of chiral auxiliaries includes pseudoephedrine and its analog, pseudoephenamine. numberanalytics.comnih.gov When reacted with a carboxylic acid derivative, they form a chiral amide. Deprotonation of the α-proton creates a chiral enolate, which then reacts diastereoselectively with an alkylating agent. nih.gov This strategy is particularly effective for creating quaternary stereocenters. nih.gov After the key stereocenter is set, the auxiliary can be removed to yield the desired enantiopure product. numberanalytics.com
Table 1: Common Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Features |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions numberanalytics.com | High diastereoselectivity, reliable, well-documented procedures. |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form α-substituted and quaternary centers nih.gov | Forms crystalline amides, high diastereoselectivity, auxiliary is recoverable. |
| SAMP/RAMP | Asymmetric α-alkylation of aldehydes and ketones numberanalytics.com | Based on proline-derived hydrazines, provides access to both enantiomers. |
| trans-2-Phenylcyclohexanol | Asymmetric ene reactions numberanalytics.com | Used for glyoxylate (B1226380) ene reactions, provides good diastereoselectivity. |
Chiral Catalysis in Asymmetric Transformations
Chiral catalysis represents a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. rsc.org This field is broadly divided into metal-based catalysis and organocatalysis.
In the context of synthesizing 2-arylpropanals, asymmetric hydrogenation of a corresponding α,β-unsaturated aldehyde (3-(3,4-dimethylphenyl)propenal) is a prominent strategy. Chiral transition metal complexes, often based on rhodium or ruthenium with chiral phosphine ligands, can catalyze the addition of hydrogen across the double bond with high enantioselectivity. acs.org
Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also emerged as a powerful tool. nih.gov For instance, chiral secondary amines (e.g., derived from proline) can react with an unsaturated aldehyde to form a chiral iminium ion. This activation strategy facilitates enantioselective conjugate addition of various nucleophiles. Alternatively, chiral Brønsted acids, such as BINOL-derived phosphoric acids, can activate electrophiles and control the stereochemical outcome of reactions. nih.gov These methods offer a pathway to chiral aldehydes by controlling the formation of the stereocenter in a catalytic, enantioselective manner.
Table 2: Examples of Chiral Catalysis Strategies
| Catalysis Type | Catalyst Example | Reaction Type |
|---|---|---|
| Metal Catalysis | Rh(II)-complexes researchgate.netsmolecule.com | Asymmetric cyclopropanation, C-H functionalization |
| Metal Catalysis | Ru- or Rh-phosphine complexes acs.org | Asymmetric hydrogenation |
| Organocatalysis | Chiral Phosphoric Acids (e.g., BINOL-derived) nih.gov | Friedel-Crafts alkylations, Mannich reactions |
| Organocatalysis | Chiral Aldehydes / Secondary Amines nih.gov | α-functionalization of amines, conjugate additions |
Green Chemistry Principles in Synthesis (e.g., Metal-Free, Catalyst-Free, Microwave-Assisted Protocols)
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of fine chemicals like this compound.
Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. bath.ac.uknih.gov The heating mechanism involves direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods. nih.gov While specific microwave-assisted syntheses for this compound are not extensively documented, related processes, such as the Gewald reaction of arylacetaldehydes to form aminothiophenes, have shown significant improvement under microwave conditions. acs.org Reaction times were reduced from 4 hours with classical heating to just 20 minutes with microwave assistance, with improved yields and purity. acs.org This suggests that steps in the synthesis of this compound, such as alkylation or condensation reactions, could be significantly optimized using this technology.
Metal-Free and Catalyst-Free Reactions: Developing synthetic routes that avoid heavy metals or eliminate the need for a catalyst altogether is a key goal of green chemistry. nih.gov This reduces waste, toxicity, and purification costs. While many syntheses of arylpropanals rely on metal-based reagents or catalysts, research into catalyst-free multicomponent reactions under thermal or microwave conditions is an active area. For example, solid-phase reactions where reagents are ground together and irradiated with microwaves can afford complex heterocyclic products without any solvent or catalyst.
Recyclable Catalysts and Auxiliaries: Another green approach is the development of recyclable chiral catalysts and auxiliaries. acs.org Immobilizing a chiral auxiliary, such as an Evans oxazolidinone, on a solid polymer support allows for its use in an asymmetric reaction. nih.gov After the reaction, the product can be cleaved from the support, and the polymer-bound auxiliary can be recovered by simple filtration and reused in subsequent reaction cycles, minimizing waste and cost. nih.govacs.org
Reaction Mechanisms and Reactivity Studies of 2 3,4 Dimethylphenyl Propanal
Fundamental Organic Transformations
Oxidation Pathways
The aldehyde functional group in 2-(3,4-dimethylphenyl)propanal can be readily oxidized to form its corresponding carboxylic acid, 2-(3,4-dimethylphenyl)propanoic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid, are effective for this purpose. passmyexams.co.ukyoutube.com
The general mechanism involves the hydration of the aldehyde to form a geminal diol, which is then oxidized by the chromium-containing reagent. The reaction is often accompanied by a color change, for instance, the orange of the dichromate ion (Cr₂O₇²⁻) turning to the green of the chromium(III) ion (Cr³⁺), indicating the reduction of the oxidizing agent and the oxidation of the aldehyde. passmyexams.co.ukyoutube.com To ensure the complete conversion to the carboxylic acid, an excess of the oxidizing agent is typically used. passmyexams.co.uk
Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat | 2-(3,4-Dimethylphenyl)propanoic acid |
| Chromic Acid (H₂CrO₄) | Acidic solution (e.g., H₂SO₄) | 2-(3,4-Dimethylphenyl)propanoic acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Basic solution | 2-(3,4-Dimethylphenyl)propanoic acid |
Reduction Reactions
The aldehyde group of this compound can be reduced to a primary alcohol, yielding 2-(3,4-dimethylphenyl)propan-1-ol. This is a fundamental transformation in organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder reagent, often used in alcoholic solvents, and is selective for aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous conditions, typically with an ether solvent, followed by an aqueous workup. youtube.com
Another significant method is catalytic hydrogenation. This process involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). researchgate.net This method is highly effective and can sometimes be tuned for selectivity. For instance, certain rhodium-based catalysts have been studied for the transfer hydrogenation of similar unsaturated aldehydes, using formate (B1220265) salts or alcohols like 2-propanol as the hydrogen source. nih.govrsc.org
Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion
| Reducing Agent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Ethanol (B145695), Methanol | 2-(3,4-Dimethylphenyl)propan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (followed by H₃O⁺ workup) | 2-(3,4-Dimethylphenyl)propan-1-ol |
| Hydrogen Gas (H₂) with Catalyst (Pd/C, Pt, Ni) | Various (e.g., Ethanol, Ethyl acetate) | 2-(3,4-dimethylphenyl)propan-1-ol |
Nucleophilic and Electrophilic Substitution on the Aldehyde Moiety
The primary reaction at the aldehyde moiety is nucleophilic addition, not substitution, as aldehydes lack a suitable leaving group. libretexts.org The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond and is attacked by nucleophiles. numberanalytics.combyjus.commasterorganicchemistry.com This attack breaks the pi bond, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgbyjus.com
A classic example of nucleophilic addition is the Grignard reaction. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org Reacting this compound with a Grignard reagent (R-MgX) followed by an acidic workup results in the formation of a secondary alcohol. organic-chemistry.orgmasterorganicchemistry.combyjus.com The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom nucleophilic. masterorganicchemistry.comwikipedia.org
Electrophilic interactions primarily involve the protonation of the carbonyl oxygen by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. byjus.com
Specific Reaction Pathways
Enamine Formation Mechanismsjove.com
This compound, being an enolizable aldehyde, can react with a secondary amine (R₂NH) under mildly acidic conditions (typically pH 4-5) to form an enamine. jove.commasterorganicchemistry.comlibretexts.org This reaction is a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com
The mechanism proceeds through several steps:
Nucleophilic Attack: The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. jove.comyoutube.com
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate. jove.com
Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water). masterorganicchemistry.comyoutube.com
Elimination of Water: The lone pair on the nitrogen helps to push out the water molecule, forming a positively charged iminium ion. masterorganicchemistry.comyoutube.com
Deprotonation: Since the nitrogen in the iminium ion lacks a proton, a base (often another amine molecule or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon. This forms the C=C double bond of the enamine and neutralizes the nitrogen atom. youtube.comchemistrysteps.com
Isomerization Reaction Dynamicschemistrysteps.com
The alpha-carbon of this compound is a chiral center. Aldehydes with a chiral alpha-carbon bearing a hydrogen atom are susceptible to racemization when exposed to acidic or basic conditions. youtube.comaklectures.comsketchy.com
This isomerization occurs through the formation of a planar enol or enolate intermediate. youtube.comsketchy.com
Under acidic conditions: The carbonyl oxygen is protonated, increasing the acidity of the alpha-hydrogen. A weak base (like water) can then deprotonate the alpha-carbon to form a planar enol intermediate. Reprotonation of the enol at the alpha-carbon can occur from either face of the double bond, leading to a mixture of both enantiomers. youtube.com
Under basic conditions: A base directly removes the acidic alpha-hydrogen to form a planar enolate anion. Protonation of this enolate by a proton source (like water) can also occur from either face, resulting in racemization. aklectures.com
Because the intermediate is achiral and planar, the subsequent protonation has an equal probability of forming the (R) or (S) enantiomer, eventually leading to a racemic mixture (a 1:1 ratio of enantiomers) if the reaction is allowed to reach equilibrium. youtube.comaklectures.com This dynamic process is a crucial consideration in stereoselective syntheses involving α-chiral aldehydes. nih.govnih.gov
Reactions with Nucleophilic Reagents
The aldehyde functional group in this compound is a key site for nucleophilic attack. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing effect of the oxygen atom, makes it susceptible to reaction with a variety of nucleophiles. These reactions typically proceed via a nucleophilic addition mechanism, where the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.
Common nucleophilic reagents for aldehydes include organometallic compounds such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These strong nucleophiles readily add to the carbonyl group, forming a new carbon-carbon bond and, after an acidic workup, a secondary alcohol.
While specific experimental data for the reaction of this compound with a wide array of nucleophiles is not extensively documented in publicly available literature, the general reactivity pattern for 2-arylpropanals can be inferred. The presence of the dimethylphenyl group can influence the reactivity through steric and electronic effects.
Table 1: Hypothetical Reactions of this compound with Nucleophilic Reagents
| Nucleophilic Reagent | Reagent Class | Expected Product | Reaction Conditions (General) |
| Methylmagnesium bromide (CH₃MgBr) | Grignard Reagent | 3-(3,4-Dimethylphenyl)butan-2-ol | Diethyl ether or THF, followed by acidic workup (e.g., aq. NH₄Cl) |
| Phenyllithium (C₆H₅Li) | Organolithium Reagent | 1-(3,4-Dimethylphenyl)-1-phenylpropan-2-ol | Diethyl ether or THF, followed by acidic workup |
| Sodium borohydride (NaBH₄) | Hydride Reagent | 2-(3,4-Dimethylphenyl)propan-1-ol | Methanol or ethanol |
| Lithium aluminum hydride (LiAlH₄) | Hydride Reagent | 2-(3,4-Dimethylphenyl)propan-1-ol | Diethyl ether or THF, followed by careful workup |
Friedel-Crafts Acylation and Related Aromatic Reactions
The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring. In the context of this compound, this reaction would typically involve the intramolecular cyclization of a derivative, such as 3-(3,4-dimethylphenyl)propanoic acid, to form a cyclic ketone. This intramolecular variant is a common strategy for the synthesis of substituted indanones.
The reaction proceeds through the formation of an acylium ion intermediate from the corresponding acyl chloride or carboxylic acid in the presence of a strong Lewis acid or Brønsted acid catalyst. This electrophile then attacks the electron-rich dimethylphenyl ring, leading to the formation of a new carbon-carbon bond and subsequent ring closure. The directing effects of the two methyl groups on the aromatic ring will influence the position of cyclization.
Several studies have investigated the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to yield 1-indanones, providing insights into the reaction conditions and catalysts employed for such transformations. researchgate.netnih.govnih.govmasterorganicchemistry.comd-nb.inforesearchgate.net
Table 2: Intramolecular Friedel-Crafts Acylation of 3-(3,4-Dimethylphenyl)propanoic Acid
| Reactant | Catalyst/Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 3-(3,4-Dimethylphenyl)propanoic acid | Polyphosphoric acid (PPA) | - | Not specified | 6,7-Dimethyl-1-indanone | Not specified | d-nb.info |
| 3-(4-Methoxyphenyl)propionic acid | Triflic acid (TfOH) | Dichloromethane | Room Temp. | 6-Methoxy-1-indanone | High | nih.gov |
| 3-Arylpropionic acids | Tb(OTf)₃ | o-Dichlorobenzene | 180 | Substituted 1-indanones | Moderate to Good | researchgate.net |
| 3-Arylpropionic acids | Microwave irradiation | Triflic acid | 120 | Substituted 1-indanones | Good to Excellent | nih.gov |
These examples demonstrate that the intramolecular Friedel-Crafts acylation of a precursor like 3-(3,4-dimethylphenyl)propanoic acid is a viable route to produce 6,7-dimethyl-1-indanone. The choice of catalyst, solvent, and reaction conditions can significantly impact the efficiency and outcome of the cyclization.
Catalysis in the Chemistry of 2 3,4 Dimethylphenyl Propanal
Transition Metal Catalysis
Transition metal catalysis is a cornerstone in the synthesis of aldehydes like 2-(3,4-dimethylphenyl)propanal. Rhodium, nickel, and iridium complexes are particularly notable for their catalytic activity in reactions such as hydroformylation and cross-coupling.
Rhodium-Catalyzed Hydroformylation Applications
Rhodium complexes are highly effective catalysts for the hydroformylation of alkenes, an atom-economical process that introduces a formyl group and a hydrogen atom across a carbon-carbon double bond. rsc.org This reaction is a primary route to aldehydes, including the synthesis of this compound from 3,4-dimethylstyrene. The efficiency and selectivity of rhodium-catalyzed hydroformylation are heavily dependent on the ligands attached to the metal center. rsc.org
The use of rhodium complexes with specific phosphine (B1218219) ligands can lead to rapid hydroformylation even under mild conditions, such as at 25°C and 1 atmosphere of pressure. rsc.org For instance, the complex RhH(CO)(PPh₃)₃ has been shown to be a highly active catalyst. rsc.org The regioselectivity of the hydroformylation of terminal alkenes, which determines the ratio of the branched to the linear aldehyde product, can be significantly influenced by the choice of ligand. rsc.orgresearchgate.net In the case of styrene (B11656) hydroformylation, the branched aldehyde is typically the major product. researchgate.netresearchgate.net However, the use of strong π-acceptor ligands can reverse this selectivity, favoring the linear aldehyde. researchgate.net
The development of asymmetric hydroformylation, which produces chiral aldehydes, is a significant area of research. nih.govrsc.org This is achieved by using chiral ligands that create a chiral environment around the rhodium center, leading to the preferential formation of one enantiomer of the product. nih.govnih.gov A variety of chiral ligands, including diphosphines and diphosphites, have been developed for this purpose. researchgate.net
Table 1: Selected Rhodium-Catalyzed Hydroformylation Reactions
| Substrate | Catalyst System | Conditions | Major Product(s) | Regioselectivity (b/l) | Enantiomeric Excess (ee) | Reference |
| 1-Octene | Rh complex with chelating phosphite-phosphine ligand | 60°C, 20 bar H₂/CO (1:1) | Branched aldehyde | 5.9 | Not Reported | researchgate.net |
| Styrene | Rh complex with cis-diphosphinated cavitand | Not specified | Branched aldehyde | 76% branched | 50% (R) | researchgate.net |
| α-Methylstyrene | Rhodium with monodentate phosphine ligands | Not specified | 3-Phenylbutanal | >99:1 | Not Applicable | researchgate.net |
| PMP-protected allylic amines | Rh(acac)(CO)₂ with chiral scaffolding ligand | 35°C, 50 psi CO/H₂ | β-Amino-aldehydes | High | up to 93% | nih.gov |
b/l ratio refers to the ratio of branched to linear aldehyde products.
Investigations of Nickel-Catalyzed Reactions
Nickel catalysis is prominent in cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. These reactions could be employed in synthetic routes leading to precursors of this compound or in its subsequent transformations. For example, nickel-catalyzed cross-coupling reactions are utilized to synthesize α-aryl nitriles, which can be precursors to α-aryl aldehydes. scholaris.ca
A significant challenge in these reactions is the potential for the nitrile group to coordinate to the metal center, which can inhibit catalysis. scholaris.ca The development of specialized ligands, such as benzonitrile (B105546) ligands, has been crucial in overcoming these challenges. scholaris.ca Nickel-catalyzed reactions often involve a Ni(0)/Ni(II) catalytic cycle. The process typically starts with the oxidative addition of an aryl halide to a Ni(0) species, followed by further steps like migratory insertion and reductive elimination to form the product and regenerate the Ni(0) catalyst. nih.gov
Nickel catalysis has also been successfully applied in enantioselective transformations. For instance, a Ni(II)/Fc-i-PrPHOX catalytic system has been used for the synthesis of chiral 3-pyrrolines, demonstrating the potential of nickel catalysis in asymmetric synthesis. nih.gov
Iridium-Catalyzed Systems
Iridium catalysts have emerged as valuable tools for a variety of organic transformations, including the functionalization of C-H bonds and coupling reactions. organic-chemistry.orgnih.gov An interesting application of iridium catalysis is the coupling of primary alcohols with 1-aryl-1-propynes to generate secondary homoallylic alcohols. organic-chemistry.orgnih.gov This reaction proceeds through a hydrido(π-allyl)iridium intermediate. organic-chemistry.org
Iridium-catalyzed reactions can be highly stereoselective. organic-chemistry.org For example, the aforementioned coupling reaction produces the anti isomer with high selectivity. organic-chemistry.org The efficiency of these catalytic systems is influenced by the choice of ligands and reaction conditions. organic-chemistry.org Iridium catalysts are also employed in the direct α-arylation of N-heteroarenes with arylboronic acids, showcasing their utility in C-C bond formation under relatively mild conditions. nih.gov
Organocatalysis and Biocatalysis Relevant to Propanals
In addition to transition metal catalysis, organocatalysis and biocatalysis offer powerful and often complementary approaches for the synthesis and transformation of propanals. nih.govus.es These methods utilize small organic molecules or enzymes as catalysts, respectively, and are known for their potential for high enantioselectivity and operation under mild reaction conditions. nih.gov
Organocatalysis involves the use of chiral organic molecules to catalyze asymmetric reactions. This field has seen rapid growth, with catalysts such as amines, thioureas, and phosphines being employed in a wide range of transformations. For propanals, key organocatalytic reactions include the α-functionalization of aldehydes. youtube.com For example, proline and its derivatives are effective catalysts for the enantioselective α-functionalization of aldehydes with various electrophiles. youtube.com The stereochemical outcome of these reactions can often be controlled by the steric environment of the catalyst or through hydrogen bonding interactions. youtube.com
Biocatalysis utilizes enzymes, which are nature's catalysts, to perform chemical transformations with remarkable specificity and efficiency. nih.gov Enzymes operate under mild conditions, often in aqueous environments, making them an attractive option for sustainable chemistry. nih.gov While the natural repertoire of enzymes is vast, enzyme engineering and the use of cofactor mimics are expanding the scope of biocatalysis to include non-natural reactions. nih.govnih.gov The synergy between organocatalysis and biocatalysis is a growing area of research, with the potential to combine the strengths of both approaches in one-pot procedures. us.es
Ligand Design and Impact on Catalytic Efficiency and Selectivity
The performance of a metal-based catalyst is intrinsically linked to the properties of its ligands. Ligand design is a critical aspect of catalysis, influencing the catalyst's activity, stability, and, most importantly, its selectivity (chemo-, regio-, and enantio-). rsc.org
Chiral Ligand Development
The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. rsc.org In the context of producing chiral propanals like this compound, asymmetric hydroformylation is a key reaction where chiral ligands are essential. nih.govrsc.org
A wide array of chiral phosphorus-based ligands, including P-chiral phosphines and ligands with chiral backbones, have been synthesized and evaluated. rsc.org These ligands create a well-defined chiral pocket around the metal center, which directs the approach of the substrate and leads to the preferential formation of one enantiomer. The electronic properties and the bite angle of bidentate ligands are crucial parameters that govern the regio- and enantioselectivity of the hydroformylation reaction. rsc.org
Recent advancements in ligand design include the development of hybrid bidentate ligands and scaffolding ligands. rsc.orgnih.govrsc.org Scaffolding ligands are particularly interesting as they covalently and reversibly bind to the substrate, effectively acting like a chiral auxiliary but in catalytic amounts. nih.gov This approach has been shown to achieve high yields and enantioselectivities in the hydroformylation of certain substrates. nih.gov Despite significant progress, the development of a universally effective chiral ligand for a broad range of substrates in asymmetric hydroformylation remains a challenge. rsc.org
N-Heterocyclic Carbene Ligands in Catalytic Systems
N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis since their isolation by Arduengo and coworkers. These stable singlet carbenes are characterized by a divalent carbon atom positioned between two nitrogen atoms within a heterocyclic ring. This structure imparts strong σ-donating properties, often exceeding those of traditionally used phosphine ligands. The electronic and steric properties of NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring, allowing for precise control over the activity and selectivity of the catalyst.
The robust bond formed between the NHC and a metal center contributes to the high stability and efficiency of the resulting metal-NHC complexes. These complexes are active in a wide array of chemical transformations, including cross-coupling reactions, metathesis, and C-H bond activation. For a compound such as this compound, NHC-metal complexes could theoretically be employed in catalytic processes like hydroformylation of the corresponding styrene derivative or in subsequent derivatization reactions of the aldehyde functionality.
The versatility of NHC ligands is further enhanced by the development of bidentate or "chemoactive" NHCs. These ligands possess an additional functional group capable of coordinating to the metal center or being chemically modified post-coordination, which allows for real-time tuning of the catalyst's properties.
| Key Features of N-Heterocyclic Carbene Ligands | Description | Relevance to Catalysis |
| Strong σ-Donation | NHCs are strong electron donors, forming robust bonds with metal centers. | Enhances the stability and activity of the metal catalyst, leading to high turnover frequencies. |
| Tunable Properties | The electronic and steric characteristics can be easily modified by changing substituents on the ligand. | Allows for the optimization of catalysts for specific reactions, improving selectivity and yield. |
| Versatility | NHC-metal complexes catalyze a broad spectrum of reactions, including cross-coupling and C-H activation. | Provides a wide range of potential synthetic routes for the preparation and functionalization of complex molecules. |
| Stability | The introduction of bulky substituents on the nitrogen atoms enhances the conformational stability of the NHC. | Results in catalysts that are often stable and easy to handle. |
Brønsted Acid Co-catalysis
Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, has become a powerful strategy in organic synthesis. The combination of an N-heterocyclic carbene (NHC) catalyst with a Brønsted acid co-catalyst is a notable example of this approach. In such systems, the NHC catalyst typically generates a reactive intermediate, such as a homoenolate, while the Brønsted acid can act as a proton shuttle or activate an electrophile, often leading to enhanced reactivity and stereoselectivity.
For aldehydes like this compound, this dual catalytic system could be instrumental in asymmetric transformations. For instance, in the enantioselective synthesis of γ-lactams from α,β-unsaturated esters and imines, a cooperative system of an NHC and a Brønsted acid has been shown to be highly effective. The Brønsted acid is thought to activate the imine, facilitating its reaction with the NHC-bound intermediate.
The choice of the Brønsted acid is crucial and can significantly influence the reaction's outcome. Studies have shown that weak Brønsted acids can be more effective in certain transformations, highlighting the delicate balance required for optimal catalytic activity. The synergy between the Lewis basic NHC and the Brønsted acid allows for transformations that are not feasible with either catalyst alone. This methodology has been successfully applied to the synthesis of various chiral molecules, including homopropargylic alcohols and spiro-N,O-ketals.
| Aspect of Brønsted Acid Co-catalysis | Function | Impact on Reactions of Aldehydes |
| Substrate Activation | The Brønsted acid can protonate and activate an electrophile, such as an imine or another carbonyl compound. | Lowers the activation energy for nucleophilic attack, increasing the reaction rate. |
| Enantioselectivity | In asymmetric catalysis, the chiral Brønsted acid can control the stereochemical outcome of the reaction. | Enables the synthesis of specific stereoisomers of complex molecules derived from the aldehyde. |
| Proton Shuttle | The acid can facilitate proton transfer steps within the catalytic cycle. | Can be essential for catalyst turnover and the formation of the final product. |
| Cooperative Effect | The combination of the NHC and the Brønsted acid allows for unique reaction pathways. | Can lead to the development of novel transformations and the synthesis of previously inaccessible structures. |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and bond vibrations within a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and vibrational modes. The interpretation of an FTIR spectrum involves analyzing the position, intensity, and shape of these absorption bands. For organic molecules, the spectrum is typically divided into four zones: the single bond region (2500-4000 cm⁻¹), the triple bond region (2000-2500 cm⁻¹), the double bond region (1500-2500 cm⁻¹), and the fingerprint region (below 1500 cm⁻¹) upi.edu.
The analysis of 2-(3,4-Dimethylphenyl)propanal would reveal characteristic peaks for the aldehyde group, the aromatic ring, and the alkyl substituents. The prominent C=O stretching vibration of the aldehyde is expected to appear in the range of 1740-1720 cm⁻¹. The C-H stretching of the aldehyde group typically shows a distinctive peak between 2850 and 2750 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually give rise to several bands in the 1600-1450 cm⁻¹ region.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2960 | Strong | C-H stretch (methyl) |
| ~2870 | Medium | C-H stretch (methine) |
| ~2720 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1610, ~1500 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1450 | Medium | C-H bend (methyl) |
| ~1380 | Medium | C-H bend (methine) |
| ~820 | Strong | C-H out-of-plane bend (aromatic) |
Raman Spectroscopy (Theoretical Consideration)
Raman spectroscopy provides complementary information to FTIR. It is based on the inelastic scattering of monochromatic light. While no experimental Raman spectra for this compound are readily available, theoretical calculations using methods like Density Functional Theory (DFT) can predict the Raman active modes. scifiniti.com For non-polar bonds and symmetric vibrations, Raman spectroscopy often yields stronger signals than FTIR.
Theoretically, the Raman spectrum of this compound would show strong bands for the aromatic ring stretching vibrations and the C-C backbone stretching. The C=O stretch of the aldehyde would also be present, though potentially weaker than in the FTIR spectrum. The symmetric stretching of the methyl groups would also be a prominent feature. The combination of both FTIR and theoretical Raman data provides a more complete picture of the vibrational properties of the molecule. scifiniti.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR)
In the ¹H NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. docbrown.info The chemical shift (δ) of each signal is influenced by the electronic environment of the proton. docbrown.info
The aldehyde proton is expected to be the most downfield signal, typically appearing between δ 9-10 ppm, due to the deshielding effect of the carbonyl group. This signal would likely appear as a doublet due to coupling with the adjacent methine proton. The protons on the aromatic ring will appear in the aromatic region (δ 7-8 ppm). Due to the substitution pattern, three distinct aromatic proton signals are expected. The methine proton, adjacent to both the aromatic ring and the carbonyl group, would likely appear as a multiplet around δ 3.5-4.0 ppm. The two methyl groups on the aromatic ring would give rise to two separate singlets in the typical methyl region (δ 2.2-2.5 ppm). Finally, the methyl group attached to the chiral center would appear as a doublet, further upfield, coupled to the methine proton.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.6 | d | 1H | Aldehyde CHO |
| ~7.1-7.3 | m | 3H | Aromatic CH |
| ~3.6 | q | 1H | CH-CHO |
| ~2.25 | s | 3H | Aromatic CH₃ |
| ~2.23 | s | 3H | Aromatic CH₃ |
| ~1.4 | d | 3H | CH-CH ₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info The carbonyl carbon of the aldehyde is the most deshielded and will appear significantly downfield, typically above 200 ppm. docbrown.info The carbons of the aromatic ring will resonate in the δ 120-150 ppm region. The quaternary carbons of the ring to which the methyl groups are attached will have distinct chemical shifts from the protonated aromatic carbons. The methine carbon will appear around δ 45-55 ppm, and the aliphatic methyl carbons will be the most upfield signals, typically below 20 ppm. docbrown.infodocbrown.info
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~204 | Aldehyde C=O |
| ~137 | Aromatic C (quaternary) |
| ~136 | Aromatic C (quaternary) |
| ~135 | Aromatic C (quaternary) |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~52 | C H-CHO |
| ~19 | Aromatic CH₃ |
| ~19 | Aromatic CH₃ |
| ~15 | CH-C H₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the complete molecular structure. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. youtube.comyoutube.com For this compound, a cross-peak would be observed between the aldehyde proton and the methine proton, confirming their adjacent relationship. Correlations would also be seen between the methine proton and the protons of the adjacent methyl group. Within the aromatic ring, correlations between adjacent protons would help to assign their specific positions.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu It allows for the direct assignment of each carbon signal to its attached proton(s). For instance, the methine proton signal would show a correlation to the methine carbon signal, and the aromatic proton signals would correlate to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the aldehyde proton would show a correlation to the methine carbon (a two-bond correlation) and to the aromatic carbon attached to the propanal side chain (a three-bond correlation). The protons of the methyl groups on the aromatic ring would show correlations to the quaternary carbons they are attached to and to the adjacent aromatic carbons.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The fragmentation patterns observed in mass spectra provide valuable information for the elucidation of a molecule's structure.
Electronic Spectroscopy
Electronic spectroscopy investigates the absorption and emission of electromagnetic radiation by molecules as they transition between different electronic energy states.
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Absolute Configuration Determination
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound. uwaterloo.cauchicago.edu For a chiral molecule like this compound, which possesses a stereocenter at the second carbon of the propanal chain, SCXRD is the gold standard for determining its absolute configuration.
The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a unique set of reflections, is collected and analyzed. From the intensities and positions of these reflections, the electron density map of the molecule can be calculated, revealing the spatial arrangement of each atom.
In the context of this compound, obtaining a suitable single crystal would be the first and often most challenging step. Assuming a successful crystallization, the SCXRD analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule.
Illustrative Crystallographic Data for this compound:
Since no experimental crystallographic data for this compound has been publicly reported, the following table represents a hypothetical but realistic set of parameters that could be obtained from an SCXRD experiment.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₄O |
| Formula Weight | 162.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 18.765(7) |
| α (°) | 90 |
| β (°) | 98.45(3) |
| γ (°) | 90 |
| Volume (ų) | 1020.9(7) |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.056 g/cm³ |
| Absorption Coefficient (μ) | 0.07 mm⁻¹ |
| R-factor | 0.045 |
| Flack Parameter | 0.02(5) |
The Flack parameter is a critical value in determining the absolute configuration of a chiral compound from SCXRD data. A value close to zero for a non-centrosymmetric space group would confirm the correct enantiomer has been modeled.
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. libretexts.orgiza-online.org Instead of a single crystal, a finely powdered sample containing a vast number of randomly oriented microcrystals is used. unical.it The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).
This technique is particularly useful for:
Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a crystalline solid, allowing for its identification by comparison with databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). iza-online.org
Purity Assessment: The presence of crystalline impurities can be detected as additional peaks in the diffraction pattern. libretexts.org
Analysis of Crystalline Phases: Different crystalline forms of the same compound, known as polymorphs, will exhibit distinct PXRD patterns. unical.it
For this compound, PXRD would be instrumental in confirming the crystalline nature of a synthesized batch and ensuring its phase purity.
Illustrative Powder X-ray Diffraction Data for this compound:
The table below illustrates a hypothetical set of the most intense peaks that might be observed in a PXRD pattern for this compound, collected using Cu Kα radiation (λ = 1.5406 Å).
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 100 |
| 18.8 | 4.72 | 85 |
| 20.1 | 4.41 | 60 |
| 22.4 | 3.97 | 75 |
| 25.2 | 3.53 | 90 |
| 28.9 | 3.09 | 55 |
Each peak in the pattern corresponds to a specific set of lattice planes in the crystal structure, as defined by Bragg's Law (nλ = 2d sinθ). libretexts.org The positions and relative intensities of these peaks are characteristic of the compound's crystal lattice.
Computational Chemistry and Theoretical Studies
Quantum Chemical Investigations
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) has become a leading method in quantum chemistry for its balance of accuracy and computational cost. ohio-state.edu It is used to determine the optimized geometry (the most stable arrangement of atoms) and various electronic and thermodynamic properties of a molecule. nih.govnih.gov For 2-(3,4-Dimethylphenyl)propanal, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-31G(d), would yield precise data on bond lengths, bond angles, and dihedral angles. nih.govtulane.edu
These calculations would reveal how the electronic nature of the dimethylphenyl ring influences the propanal side chain. The results can be used to predict properties such as dipole moment, polarizability, and vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum. For instance, the calculation would precisely predict the C=O bond length and the frequency of its characteristic stretching vibration.
Table 1: Illustrative Predicted Structural Parameters for this compound using DFT Note: This table presents expected values based on DFT calculations of similar aromatic aldehydes. Actual research data for this specific compound is not available.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-C (aldehyde) | ~1.51 Å |
| Bond Angle | C-C-H (aldehyde) | ~116° |
| Bond Angle | C-C=O (aldehyde) | ~124° |
| Dihedral Angle | Phenyl Ring - Propanal Chain | Variable (see Conformational Analysis) |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. conicet.gov.ar Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster) provide a rigorous, albeit computationally intensive, way to study electronic structure.
These methods are particularly valuable for investigating reaction mechanisms. diva-portal.org For this compound, ab initio calculations could be used to model processes such as its oxidation to 2-(3,4-dimethylphenyl)propanoic acid or its reaction with a nucleophile at the carbonyl carbon. By mapping the potential energy surface, researchers can identify transition states and intermediates, allowing them to calculate activation energies and understand the step-by-step pathway of a chemical transformation. diva-portal.orgresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in excited states. ohio-state.eduq-chem.comuci.edu It is the most common method for predicting the electronic absorption spectra (like UV-Visible spectra) of medium to large-sized molecules. osti.govresearchgate.net TD-DFT calculates the energies of vertical electronic transitions from the ground state to various excited states. nih.gov
For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from a filled molecular orbital to an empty one, such as from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The analysis would likely show π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons on the carbonyl oxygen.
Table 2: Illustrative TD-DFT Results for Major Electronic Transitions in this compound Note: This table is a hypothetical representation of expected TD-DFT output for this molecule.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | ~3.5 | ~354 | ~0.01 | n → π |
| S2 | ~4.6 | ~270 | ~0.25 | π → π |
| S3 | ~5.1 | ~243 | ~0.58 | π → π* |
Molecular Modeling and Dynamics
These computational techniques focus on the physical movements and conformational possibilities of molecules.
Conformational analysis involves studying the different three-dimensional arrangements of a molecule (conformers) that arise from rotation around its single bonds. libretexts.org For this compound, rotation can occur around the C-C bond of the propanal chain and the bond connecting the chain to the phenyl ring.
Studies on the simpler molecule propanal show that it exists primarily in a syn-eclipsed conformation, where the aldehyde hydrogen is eclipsed by a methyl group hydrogen, and a less stable gauche form. chemistryschool.nethw.ac.uk The presence of the bulky 3,4-dimethylphenyl group in this compound introduces significant steric hindrance, which would heavily influence the relative energies of its possible conformers. A computational stability study would involve rotating the key dihedral angles and calculating the potential energy at each step to identify the most stable (lowest energy) conformations and the energy barriers between them. nih.gov This analysis is crucial for understanding how the molecule's shape affects its physical properties and biological interactions.
A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution within a molecule. libretexts.orgskku.edu It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. skku.edu The resulting map is color-coded: red indicates regions of negative electrostatic potential (electron-rich, attractive to positive charges), while blue indicates regions of positive electrostatic potential (electron-poor, attractive to negative charges). youtube.com Green and yellow represent intermediate potentials. youtube.com
For this compound, an MEP map would clearly show a region of strong negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons, identifying it as a primary site for electrophilic attack or hydrogen bonding. nih.gov Conversely, a region of positive potential (blue) would be expected around the aldehydic hydrogen. The aromatic ring would show a mix of neutral (green) and slightly negative (yellow/orange) potential above and below the plane of the ring, characteristic of its π-electron system. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized wavefunctions of a molecule into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. uni-muenchen.de This analysis provides a framework for understanding charge transfer, hyperconjugation, and intramolecular interactions that contribute to molecular stability. researchgate.netresearchgate.net The core of the analysis involves evaluating donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) quantifying the strength of these interactions. wisc.edu
For a molecule like this compound, NBO analysis would elucidate the electronic landscape arising from the interplay between the dimethyl-substituted aromatic ring and the propanal side chain. Key interactions would include the delocalization of electron density from the π-orbitals of the benzene (B151609) ring to the antibonding orbitals of the side chain, and vice versa. In a related compound, 3-[2-(dimethylamino) phenyl] propanal, a significant n→π* interaction between the lone pair of a nitrogen atom and the π* orbital of the carbonyl group was shown to be crucial for conformational preference. researchgate.net A similar, albeit weaker, interaction could be anticipated in this compound involving the oxygen lone pair and the aromatic ring.
Table 1: Illustrative NBO Donor-Acceptor Interactions for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| π (Aromatic Ring) | π* (Aromatic Ring) | ~20 | Intramolecular hyperconjugation |
| π (Aromatic Ring) | σ* (C-C side chain) | ~2-5 | π → σ* delocalization |
| σ (C-H) | σ* (C-C) | ~2-5 | σ → σ* hyperconjugation |
| LP (Oxygen) | σ* (C-C) | ~1-3 | n → σ* delocalization |
Note: The E(2) values are representative estimates based on typical computational results for similar organic molecules and are intended for illustrative purposes.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating complex reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies associated with each step. researchgate.net This provides a detailed, step-by-step understanding of how a chemical transformation occurs.
For this compound, computational methods could be used to explore various reaction pathways, such as its oxidation, reduction, or participation in condensation reactions. For example, a theoretical study on the dissociation of propylene (B89431) glycol ethyl ether investigated nineteen different reaction pathways, calculating the kinetic and thermodynamic parameters for each to determine the most plausible routes. researchgate.net A similar approach for this compound would involve:
Geometry Optimization: Calculating the lowest-energy structures for reactants, products, and all intermediates.
Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the transition state for each reaction step.
Frequency Calculations: Confirming the nature of stationary points (as minima or transition states) and calculating thermodynamic properties.
These simulations would reveal the energy barriers for competing pathways, allowing for predictions of reaction outcomes under different conditions. While specific computational studies on the reaction mechanisms of this compound are not widely available, the established methodologies are fully applicable to unraveling its chemical reactivity.
Prediction of Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. imist.ma The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological effects. nih.gov QSAR models are developed by calculating a set of molecular descriptors and using statistical methods to build a mathematical equation that can predict the activity of new or untested compounds. imist.manih.gov
A QSAR study on this compound and its analogues would involve the following steps:
Data Collection: Assembling a dataset of compounds with measured biological activity against a specific target (e.g., an enzyme or receptor).
Descriptor Calculation: Computing a wide range of descriptors for each molecule, which can be categorized as constitutional, topological, geometric (3D), or quantum-chemical.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) to create a predictive model. nih.gov
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov
The resulting model can identify which molecular properties are most important for activity. For instance, a 3D-QSAR study might generate contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative) would enhance or diminish biological activity. nih.gov Such models could guide the design of more potent analogues of this compound for a given biological target. imist.ma
Table 2: Examples of Molecular Descriptors for a QSAR Study
| Descriptor Class | Example Descriptors | Information Provided |
| Constitutional | Molecular Weight, Atom Count | Basic molecular composition |
| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |
| Physicochemical | LogP, Molar Refractivity | Hydrophobicity and polarizability |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution and reactivity |
| 3D / Steric | Molecular Surface Area, Volume | Molecular size and shape |
Computational methods are increasingly used to predict the interactions of chemicals with environmental receptors, such as nuclear receptors, to screen for potential endocrine-disrupting activity. nih.gov These in silico approaches can rapidly prioritize large numbers of chemicals for further experimental testing, which is crucial for risk assessment. nih.gov
The potential interaction of this compound with environmental targets can be assessed using techniques like molecular docking and machine learning models. nih.gov Molecular docking simulates the binding of a ligand (the chemical) into the active site of a receptor protein. The simulation calculates a docking score and binding free energy (ΔG_bind), which estimate the strength of the interaction. nih.gov
For example, a screening study of per- and poly-fluoroalkyl substances (PFASs) predicted their binding affinity to ten different nuclear receptors, identifying key structural features responsible for strong interactions, such as hydrophobic contacts with specific amino acid residues in the receptor's binding pocket. nih.gov A similar computational screening of this compound could predict its likelihood of binding to key environmental receptors.
Table 3: Potential Environmental Receptors and Predicted Interaction Types
| Environmental Receptor | Receptor Family | Potential Interaction | Computational Metric |
| Estrogen Receptor (ERα, ERβ) | Nuclear Receptor | Binding Affinity / Agonism/Antagonism | Docking Score, ΔG_bind |
| Androgen Receptor (AR) | Nuclear Receptor | Binding Affinity / Agonism/Antagonism | Docking Score, ΔG_bind |
| Peroxisome Proliferator-Activated Receptor (PPARγ) | Nuclear Receptor | Binding Affinity / Agonism/Antagonism | Docking Score, ΔG_bind |
| Aryl Hydrocarbon Receptor (AhR) | Transcription Factor | Activation Potential | Docking Score, QSAR Prediction |
Thermodynamic Property Calculations
Computational chemistry enables the accurate calculation of various thermodynamic properties of molecules. just.edu.jo Using statistical mechanics principles combined with quantum mechanical energy calculations, it is possible to predict properties such as standard enthalpy of formation (ΔH_f°), standard Gibbs free energy of formation (ΔG_f°), entropy (S°), and heat capacity (C_p). usp.bruva.es
These calculations are typically performed as part of the output from geometry optimization and frequency analysis computations in software packages like Gaussian or ORCA. uni-muenchen.de The accuracy of the results depends on the chosen level of theory and basis set. For example, a study on propylene glycol ethyl ether used DFT methods to investigate thermodynamic parameters for its dissociation reactions. researchgate.net
For this compound, these calculations would provide fundamental data on its stability and energy content. The heat capacity, for instance, can be calculated as a function of temperature, providing valuable information for chemical process modeling. researchgate.net
Table 4: Key Thermodynamic Properties Calculable via Computational Methods
| Thermodynamic Property | Symbol | Description |
| Standard Enthalpy of Formation | ΔH_f° | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. |
| Standard Gibbs Free Energy of Formation | ΔG_f° | The change in Gibbs free energy during the formation of 1 mole of the substance, indicating spontaneity. |
| Standard Molar Entropy | S° | The entropy content of 1 mole of a substance under standard state conditions, a measure of molecular disorder. |
| Molar Heat Capacity | C_p, C_v | The amount of heat required to raise the temperature of 1 mole of a substance by one degree, at constant pressure (C_p) or volume (C_v). |
Biological Interactions of 2 3,4 Dimethylphenyl Propanal Mechanistic in Vitro Investigations
In Vitro Studies on Cellular Models
High-Throughput Screening (HTTr, HTPP, ToxCast) for Biochemical Pathways
No data for 2-(3,4-Dimethylphenyl)propanal is available in high-throughput screening databases such as the U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast™) epa.gov. High-throughput screening (HTS) programs are designed to test thousands of chemicals against a wide range of biological assays to identify potential biochemical pathway modulators nih.govnih.gov. The absence of this compound from such public datasets indicates it has likely not been subjected to these large-scale screening initiatives or the data has not been publicly released. A search for a structurally similar compound, 3-(2,4-Dimethylphenyl)propanal, in the CompTox Chemicals Dashboard also shows no summary data for ToxCast or other high-throughput programs epa.gov.
Investigation of Cytotoxicity on Human Cell Lines (e.g., Cancer Cell Lines)
There is no specific information available from published studies regarding the cytotoxic effects of this compound on human cell lines. Cytotoxicity assays, such as the MTT or neutral red uptake assays, are fundamental in vitro methods used to determine a compound's potential to cause cell death pcbis.frnih.govnih.govscielo.br. These tests are routinely performed on various cell lines, including cancer cells, to assess potential therapeutic effects or general toxicity researchgate.net. Without experimental data, any discussion on whether this compound induces or inhibits cell viability would be purely speculative.
Assessment of Antioxidant Activity in Vitro
The antioxidant potential of this compound has not been reported in the scientific literature. Standard in vitro assays used to measure antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ferric reducing antioxidant power (FRAP) assay nih.govphcogres.com. These methods quantify a compound's ability to neutralize free radicals nih.govresearchgate.net. Studies on other compounds, such as various phenyl or dimethoxyphenyl derivatives, have explored their potential antioxidant activities, but no such investigation has been published for this compound itself pensoft.net.
Enzymatic Interaction Studies
Enzyme Inhibition or Activation Assays
No studies detailing the inhibitory or activating effects of this compound on specific enzymes are publicly available. Enzyme inhibition assays are crucial for understanding a compound's mechanism of action and its potential as a therapeutic agent by targeting enzymes like phospholipases or hydrolases nih.gov. These studies determine key parameters such as the IC50 value, which indicates the concentration of an inhibitor required to reduce an enzyme's activity by half. The lack of such data means its enzymatic interaction profile remains unknown.
Ligand-Receptor Binding Studies (In Vitro)
There are no published in vitro ligand-receptor binding studies for this compound. These assays are essential for determining if a compound can bind to and modulate the function of cellular receptors. Research has been conducted on structurally related compounds; for example, the enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine were synthesized and evaluated for their binding affinity and selectivity to dopamine (B1211576) D4 receptors nih.gov. However, these findings cannot be extrapolated to this compound due to differences in their chemical structures.
In Vitro Mechanistic Investigations of this compound Remain Undisclosed in Publicly Available Research
Despite a thorough review of scientific literature, no specific in vitro studies detailing the molecular mechanism of action for the chemical compound this compound have been publicly reported.
Currently, the scientific community has not published any research that would elucidate the cellular targets, receptor binding affinities, or specific enzyme interactions of this compound through in vitro investigations. Searches for data on the biological interactions of this specific compound have not yielded any relevant findings.
Therefore, it is not possible to provide an article on the "" with a focus on its molecular mechanism of action, as there is no available data to populate the requested sections and data tables.
Further research and publication in peer-reviewed scientific journals are necessary to determine the in vitro biological activities and understand the molecular mechanisms of this compound.
Environmental Fate and Degradation Pathways of 2 3,4 Dimethylphenyl Propanal
Degradation in Environmental Compartments
The breakdown of 2-(3,4-Dimethylphenyl)propanal in the environment is influenced by microbial activity, sunlight, and chemical reactions.
Biodegradation is a primary mechanism for the removal of organic compounds from soil and water. The rate of this process is dependent on the chemical structure of the compound and the presence of competent microbial populations. For aromatic aldehydes, biodegradation can be initiated by oxidation of the aldehyde group or the aromatic ring. nih.govosaka-u.ac.jp Studies on related compounds, such as alkylated benzaldehydes, indicate that the alkyl side chain can also be a site of initial microbial attack. asm.orgnih.gov
Predictive models from EPI Suite™ suggest that this compound is not readily biodegradable. chemsafetypro.com The BIOWIN™ module predicts the following, which can be used to estimate its persistence:
The predicted timeframe for ultimate biodegradation is in the order of weeks to months, suggesting a moderate level of persistence in the environment. The mechanism of biodegradation for similar aromatic aldehydes often involves initial oxidation to the corresponding carboxylic acid (3,4-dimethylphenylacetic acid), followed by ring cleavage. nih.gov The presence of methyl groups on the aromatic ring may influence the rate of degradation. nih.gov
While direct photolysis in water is not explicitly modeled for this specific compound, aromatic aldehydes can undergo photochemical reactions. nih.govnih.gov The rate and products of such reactions are influenced by the presence of other substances in the water that can act as photosensitizers.
Hydrolysis is a chemical reaction with water that can be a degradation pathway for some organic compounds. Aldehydes are generally not susceptible to significant hydrolysis under typical environmental pH conditions (pH 4-9). The HYDROWIN™ module in EPI Suite™ predicts that hydrolysis will not be a significant degradation process for this compound. chemsafetypro.com
Transport and Distribution
The movement and partitioning of this compound between air, water, soil, and sediment are governed by its physical and chemical properties, primarily its volatility and its tendency to sorb to organic matter.
The tendency of a chemical to volatilize from water is described by its Henry's Law Constant. A higher value indicates a greater tendency to partition from water to air. The HENRYWIN™ program within EPI Suite™ provides an estimated Henry's Law Constant for this compound. chemsafetypro.com
These values suggest that volatilization from water bodies can be a significant transport mechanism. Volatilization from soil surfaces is also possible, influenced by factors such as soil moisture and temperature. episuite.dev
The sorption of an organic compound to soil and sediment is a key process that affects its mobility and bioavailability. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ecetoc.orgchemsafetypro.comnih.gov A higher Koc value indicates a greater tendency for the chemical to bind to soil and sediment, reducing its mobility in water. The KOCWIN™ module of EPI Suite™ estimates the Koc for this compound. chemsafetypro.com
A Log Koc value of approximately 3.0 suggests that this compound will have moderate sorption to soil and sediment. This indicates that while it will exhibit some mobility in the subsurface, a significant fraction is likely to be associated with solid phases, which can influence its degradation rate and potential for leaching into groundwater.
Potential for Leaching to Groundwater
The potential for a chemical to leach through the soil and contaminate groundwater is influenced by its mobility and persistence in the soil environment. For this compound, its leaching potential can be inferred from its soil sorption characteristics. A key parameter in this assessment is the soil organic carbon-water partitioning coefficient (Koc), which indicates the tendency of a chemical to bind to soil organic matter. A lower Koc value generally suggests higher mobility and a greater potential for leaching.
Quantitative Structure-Activity Relationship (QSAR) models, such as the EPI (Estimation Programs Interface) Suite™ developed by the U.S. Environmental Protection Agency (EPA), are used to estimate the physicochemical properties and environmental fate of chemicals when experimental data are not available. chemsafetypro.comchemistryforsustainability.orgepisuite.dev These models provide valuable screening-level information for environmental risk assessment. ecetoc.orgresearchgate.net
The leaching potential of this compound, as predicted by the EPI Suite™, is summarized in the table below.
| Parameter | Predicted Value | Method | Interpretation |
|---|---|---|---|
| Log Koc (Soil Adsorption Coefficient) | 2.895 | EPI Suite™ (KOCWIN v2.00) | Moderate sorption to soil and sediment |
| Koc | 785.2 L/kg | Calculated from Log Koc | Indicates a moderate potential for mobility in soil |
Data predicted using the US EPA's EPI Suite™. This data is estimated and has not been experimentally confirmed.
Identification and Characterization of Degradation Products
The degradation of this compound in the environment is expected to proceed through pathways common to other aromatic aldehydes. nih.govepa.gov The primary transformation is likely the oxidation of the aldehyde group to a carboxylic acid, a common metabolic pathway for both aromatic and aliphatic aldehydes mediated by aldehyde dehydrogenase enzymes in microorganisms. nih.gov This would result in the formation of 2-(3,4-Dimethylphenyl)propanoic acid.
Further degradation could involve the breakdown of the aromatic ring. The specific degradation products will depend on the environmental conditions, particularly the presence of oxygen (aerobic vs. anaerobic conditions) and the types of microorganisms present.
Under aerobic conditions, the degradation pathway for aromatic compounds often involves hydroxylation of the aromatic ring, followed by ring cleavage. For this compound, this could lead to the formation of various hydroxylated intermediates before the aromatic ring is opened.
Under anaerobic conditions, the degradation of aromatic compounds can proceed through different mechanisms, such as reduction of the aromatic ring prior to cleavage. nih.gov
It is important to note that without specific experimental studies on this compound, the identification of its degradation products remains predictive. The table below lists the most likely initial degradation product based on the known metabolism of similar compounds.
| Parent Compound | Likely Primary Degradation Product | Transformation Process |
|---|---|---|
| This compound | 2-(3,4-Dimethylphenyl)propanoic acid | Oxidation of the aldehyde group |
This prediction is based on the general metabolic pathways of aromatic aldehydes. nih.gov
Persistence Studies under Aerobic and Anaerobic Conditions
The predicted biodegradation half-lives for this compound under aerobic and anaerobic conditions are presented in the table below.
| Environmental Compartment | Condition | Predicted Half-life | Method | Interpretation |
|---|---|---|---|---|
| Water | Aerobic | 15 to 60 days | EPI Suite™ (BIOWIN v4.10) | Not readily biodegradable |
| Soil | Aerobic | 15 to 60 days | EPI Suite™ (BIOWIN v4.10) | Not readily biodegradable |
| - | Anaerobic | 60 to 240 days | EPI Suite™ (BIOWIN v4.10) | Longer persistence under anaerobic conditions |
Data predicted using the US EPA's EPI Suite™. This data is estimated and has not been experimentally confirmed.
The predictions from EPI Suite™ suggest that this compound is not readily biodegradable. Under aerobic conditions in water and soil, its half-life is estimated to be in the range of 15 to 60 days. This indicates a moderate level of persistence.
Under anaerobic conditions, the predicted half-life is significantly longer, ranging from 60 to 240 days. This suggests that the compound is more persistent in environments with low or no oxygen, such as in some sediments and deeper groundwater. The slower degradation under anaerobic conditions is a common feature for many organic compounds. nih.gov
It is important to consider that these are predicted values and the actual persistence in the environment can be influenced by a variety of factors, including temperature, pH, microbial population, and the presence of other substances. csic.es For instance, phenylpropanal derivatives are generally expected to undergo relatively rapid abiotic and biotic degradation in the environment. industrialchemicals.gov.au However, the specific substitution pattern on the phenyl ring can influence the rate of degradation.
Applications of 2 3,4 Dimethylphenyl Propanal in Advanced Materials and Chemical Synthesis
Role as a Building Block in Organic Synthesis
In the realm of organic synthesis, aldehydes are highly valued as versatile building blocks due to the reactivity of the carbonyl group. sigmaaldrich.com 2-(3,4-Dimethylphenyl)propanal, with its aldehyde functionality, can participate in a wide array of chemical transformations, making it a useful intermediate for constructing more complex molecular frameworks. sigmaaldrich.com The presence of the 3,4-dimethylphenyl group also introduces specific steric and electronic properties that can influence the outcome of synthetic reactions.
Organic building blocks like this compound are fundamental components for the bottom-up assembly of molecular architectures. sigmaaldrich.com The aldehyde group is particularly susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its role in creating a diverse range of organic molecules.
Below is a table summarizing the key properties of this compound and a related compound.
| Property | This compound | 3-(2,4-Dimethylphenyl)propanal |
| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₄O |
| Molar Mass | 162.23 g/mol | 162.232 g/mol epa.gov |
| CAS Number | 67663-04-1 | 41496-45-1 epa.gov |
| Key Functional Groups | Aldehyde, Dimethylphenyl | Aldehyde, Dimethylphenyl |
Note: Data for this compound is based on its chemical structure, while data for the related isomer is from available literature.
The versatility of aldehydes in synthesis is well-documented. For instance, they can undergo condensation reactions, such as the aldol (B89426) condensation, to form larger molecules. They are also readily oxidized to carboxylic acids or reduced to alcohols, providing pathways to other classes of compounds. The dimethylphenyl moiety of this compound can also be a site for further functionalization through electrophilic aromatic substitution, although the existing methyl groups direct incoming substituents to specific positions on the ring.
Precursor for the Synthesis of Complex Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The synthesis of these structures often relies on the cyclization of acyclic precursors. Aldehydes are common starting materials in these reactions. youtube.comyoutube.com
Research has shown that derivatives of phenylpropanoic acid, which can be synthesized from corresponding aldehydes, serve as precursors for various heterocyclic systems. For example, 2-(3,4-Dimethylphenyl)-3-(3,4-dichlorobenzoyl)propanoic acid has been used to synthesize pyridazinone derivatives, which are six-membered heterocyclic rings containing two adjacent nitrogen atoms. researchgate.net This suggests a viable synthetic pathway from this compound to more complex heterocyclic structures.
The general strategy for forming heterocycles from aldehydes involves reacting the aldehyde with a molecule containing two or more heteroatoms, such as a hydrazine (B178648) or a hydroxylamine. youtube.com The initial reaction typically forms a Schiff base (an imine), which then undergoes an intramolecular cyclization to form the heterocyclic ring. The specific structure of the resulting heterocycle depends on the nature of the reactants and the reaction conditions.
The following table outlines some heterocyclic systems that could potentially be synthesized from this compound based on established synthetic methods for aldehydes.
| Heterocyclic System | Potential Reactant with Aldehyde | General Synthetic Method |
| Pyrazoles | Hydrazine | Condensation and cyclization |
| Isoxazoles | Hydroxylamine | Condensation and cyclization |
| Pyridazines | Hydrazine (with a dicarbonyl compound) | Condensation and cyclization researchgate.net |
| Imidazoles | Ammonia and a dicarbonyl compound | Debus synthesis |
Potential as a Component in Polymer Science Research
In polymer science, monomers with specific functional groups are used to build polymers with desired properties. While direct research on the use of this compound in polymerization is not widely published, its chemical structure suggests several potential applications. polyacs.netunimelb.edu.auchemrxiv.org
The aldehyde group can participate in condensation polymerizations. For example, it can react with phenols to form phenolic resins or with amines to create polyimines. The resulting polymers would incorporate the 3,4-dimethylphenyl group as a pendant moiety, which would influence the polymer's thermal and mechanical properties, such as its glass transition temperature and solubility.
Furthermore, the field of sustainable polymers is an area of active research, with a focus on creating polymers from biorenewable building blocks. ufl.edu Aromatic aldehydes can be derived from lignin, a major component of biomass. If this compound can be sourced from renewable feedstocks, it could become a valuable monomer for producing more sustainable plastics.
Exploration in Novel Material Architectures
The development of novel materials with tailored functions is a key area of modern materials science. The functional groups present in a molecule determine how it can be integrated into larger material architectures. The aldehyde group of this compound offers a reactive handle for grafting the molecule onto surfaces or into the structure of other materials.
For example, the aldehyde can be used to functionalize nanoparticles or polymer surfaces through covalent bonding. This could be used to alter the surface properties of the material, such as its hydrophobicity or its ability to interact with other molecules. The dimethylphenyl group, with its aromatic nature, could also participate in π-π stacking interactions, which are important for the self-assembly of molecules into ordered structures like liquid crystals or organic semiconductors.
The potential to create functional materials from aldehydes and other organic building blocks is vast. sigmaaldrich.com While specific applications of this compound in this area are still exploratory, its chemical structure provides a foundation for its use in creating materials with advanced optical, electronic, or recognition properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
